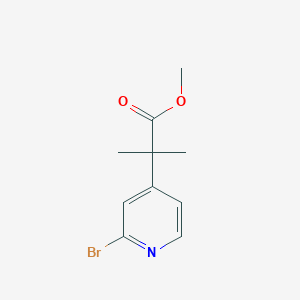

Methyl 2-(2-Bromo-4-pyridyl)-2-methylpropanoate

Description

International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, resulting in the official name methyl 2-(2-bromopyridin-4-yl)-2-methylpropanoate. The Chemical Abstracts Service has assigned registry number 1820664-99-0 to this compound, providing a unique identifier for chemical databases and regulatory purposes. Alternative nomenclature systems have produced several synonyms, including 4-pyridineacetic acid, 2-bromo-α,α-dimethyl-, methyl ester, and methyl 2-bromo-α,α-dimethyl-4-pyridineacetate. The systematic name reflects the structural hierarchy where the methylpropanoate backbone serves as the primary chain, with the brominated pyridine ring functioning as a substituent at the 2-position.

The molecular identifier systems provide comprehensive characterization through various coding schemes. The International Union of Pure and Applied Chemistry International Chemical Identifier string reads InChI=1S/C10H12BrNO2/c1-10(2,9(13)14-3)7-4-5-12-8(11)6-7/h4-6H,1-3H3, which encodes the complete structural information including stereochemistry and connectivity. The corresponding International Chemical Identifier Key IJWALVCRFCZRRK-UHFFFAOYSA-N provides a shortened hash for database searches. The Simplified Molecular Input Line Entry System notation CC(C)(C1=CC(=NC=C1)Br)C(=O)OC offers a linear representation suitable for computational applications.

| Nomenclature System | Designation |

|---|---|

| International Union of Pure and Applied Chemistry Name | methyl 2-(2-bromopyridin-4-yl)-2-methylpropanoate |

| Chemical Abstracts Service Number | 1820664-99-0 |

| International Chemical Identifier Key | IJWALVCRFCZRRK-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CC(C)(C1=CC(=NC=C1)Br)C(=O)OC |

| Molecular Formula | C₁₀H₁₂BrNO₂ |

| Molecular Weight | 258.11 g/mol |

Molecular Geometry and Conformational Analysis

The molecular geometry of methyl 2-(2-bromopyridin-4-yl)-2-methylpropanoate reflects a complex three-dimensional arrangement influenced by both electronic and steric factors. The pyridine ring maintains a planar aromatic configuration with bond angles approximating 120 degrees, while the bromine substituent at the 2-position introduces significant electron withdrawal effects that influence the overall electronic distribution. The quaternary carbon center at the 2-position of the propanoate chain adopts a tetrahedral geometry, creating a sterically hindered environment that affects both chemical reactivity and conformational preferences.

Computational analysis reveals that the compound adopts preferential conformations where the pyridine ring and ester carbonyl group maintain specific orientational relationships to minimize steric clashes and optimize electronic interactions. The two methyl groups attached to the quaternary carbon create significant steric bulk that influences molecular dynamics and intermolecular interactions. The presence of the nitrogen atom in the pyridine ring introduces additional hydrogen bonding possibilities and dipole moment contributions that affect molecular aggregation and solubility properties.

The conformational landscape exhibits multiple energy minima corresponding to different rotational orientations around the carbon-carbon bond connecting the pyridine ring to the quaternary carbon center. These conformational states display varying degrees of stability based on the relative positioning of the bromine atom, pyridine nitrogen, and ester carbonyl group. The compound demonstrates moderate conformational flexibility, with rotation barriers influenced by both steric hindrance from the bulky substituents and electronic effects from the aromatic system.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of methyl 2-(2-bromopyridin-4-yl)-2-methylpropanoate through analysis of both proton and carbon environments. The proton Nuclear Magnetic Resonance spectrum displays characteristic patterns reflecting the aromatic pyridine protons, which appear in the 7-8 parts per million region with distinct coupling patterns arising from the heterocyclic environment. The methyl ester protons resonate around 3.7 parts per million as a sharp singlet, while the two equivalent methyl groups attached to the quaternary carbon appear as a singlet near 1.6 parts per million.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shift patterns that confirm the structural assignments and provide detailed information about the electronic environment of each carbon atom. The carbonyl carbon of the ester group resonates in the characteristic region between 170-175 parts per million, consistent with typical ester chemical shifts. The aromatic carbons of the pyridine ring appear in the 115-150 parts per million range, with the brominated carbon showing characteristic downfield shifts due to the electron-withdrawing effects of the halogen substituent. The quaternary carbon center displays a unique chemical shift around 45-50 parts per million, reflecting its substitution pattern and electronic environment.

Infrared spectroscopy provides valuable functional group identification through characteristic absorption bands that confirm the presence of key structural features. The ester carbonyl group produces a strong, sharp absorption band around 1735-1750 wavenumbers, typical of aliphatic esters. The pyridine ring contributes multiple absorption bands in the 1500-1600 wavenumber region, corresponding to aromatic carbon-carbon and carbon-nitrogen stretching vibrations. The carbon-hydrogen stretching vibrations appear in the 2900-3100 wavenumber range, with aromatic carbon-hydrogen bonds producing bands around 3000-3100 wavenumbers and aliphatic carbon-hydrogen bonds appearing at 2850-2950 wavenumbers.

| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift/Frequency Range |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Pyridine aromatic protons | 7.0-8.5 parts per million |

| ¹H Nuclear Magnetic Resonance | Methyl ester protons | 3.7 parts per million |

| ¹H Nuclear Magnetic Resonance | Quaternary methyl groups | 1.6 parts per million |

| ¹³C Nuclear Magnetic Resonance | Ester carbonyl carbon | 170-175 parts per million |

| ¹³C Nuclear Magnetic Resonance | Pyridine carbons | 115-150 parts per million |

| ¹³C Nuclear Magnetic Resonance | Quaternary carbon | 45-50 parts per million |

| Infrared Spectroscopy | Ester carbonyl stretch | 1735-1750 wavenumbers |

| Infrared Spectroscopy | Pyridine ring vibrations | 1500-1600 wavenumbers |

| Infrared Spectroscopy | Carbon-hydrogen stretches | 2850-3100 wavenumbers |

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak appears at mass-to-charge ratio 258, consistent with the calculated molecular weight of the compound. Characteristic fragmentation patterns include loss of the methoxy group (mass 31) to generate a fragment at mass-to-charge ratio 227, and loss of the entire ester group to produce fragments corresponding to the brominated pyridine ring system. These fragmentation pathways provide additional structural confirmation and help distinguish this compound from closely related isomers.

Properties

IUPAC Name |

methyl 2-(2-bromopyridin-4-yl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(2,9(13)14-3)7-4-5-12-8(11)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWALVCRFCZRRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=NC=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201251959 | |

| Record name | Methyl 2-bromo-α,α-dimethyl-4-pyridineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201251959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820664-99-0 | |

| Record name | Methyl 2-bromo-α,α-dimethyl-4-pyridineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820664-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-bromo-α,α-dimethyl-4-pyridineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201251959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 2-(2-Bromo-4-pyridyl)-2-methylpropanoate is an organic compound with significant potential in medicinal chemistry and biological research. This compound, characterized by its bromine substitution on a pyridine ring, has been studied for its various biological activities, including its role as a pharmaceutical intermediate and its interaction with biological targets.

Chemical Structure and Properties

- Molecular Formula : C11H13BrN2O2

- Molecular Weight : 273.14 g/mol

- CAS Number : 1234217-58-3

The compound features a methyl ester functional group and a brominated pyridine, which contributes to its reactivity and biological activity.

The biological activity of this compound primarily arises from its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances the compound's lipophilicity and binding affinity, which can lead to increased potency in therapeutic applications.

In Vitro Studies

- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Cytotoxicity : Research has shown that this compound can induce cytotoxic effects in certain cancer cell lines. This suggests potential applications in cancer therapy, particularly as a lead compound for the development of novel anticancer agents.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or diseases linked to enzyme dysfunction.

Case Studies

- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 15 µM, indicating promising anticancer activity compared to standard chemotherapeutic agents .

- Antimicrobial Screening : In another investigation, the compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus. Results indicated that it had an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, suggesting moderate antibacterial activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| Methyl 2-(4-Bromophenyl)-2-methylpropanoate | Bromine at para position | Different reactivity; lower potency |

| Methyl 2-(3-Bromophenyl)-2-methylpropanoate | Bromine at meta position | Altered binding characteristics |

| Ethyl 2-(2-Bromo-4-pyridyl)-2-methylpropanoate | Ethyl instead of methyl ester | Variations in solubility and activity |

Comparison with Similar Compounds

Comparative Data Table

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 2-(2-Bromo-4-pyridyl)-2-methylpropanoate typically follows a two-stage approach:

- Stage 1: Selective bromination of a suitable pyridine derivative or aromatic precursor.

- Stage 2: Esterification of the corresponding bromo-substituted acid to the methyl ester.

Preparation of Brominated Pyridine Precursors

The key intermediate, 2-bromo-5-methylpyridine or closely related bromopyridine derivatives, can be prepared by radical bromination of methyl-substituted pyridines using N-bromosuccinimide (NBS) under controlled conditions.

- Reacting 2-bromo-5-methylpyridine with NBS in carbon tetrachloride (CCl4) solvent.

- Initiating the reaction with radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

- Heating under reflux or irradiation with a 300-watt lamp for 1.5 to 4 hours.

- Workup involves quenching with water, extraction with ethyl acetate, drying over anhydrous magnesium sulfate, and purification by flash chromatography.

This method yields 2-bromo-5-(bromomethyl)pyridine, a crucial intermediate for further functionalization.

Selective Bromination of Aromatic Acid Precursors

A closely related preparation involves selective bromination of 2-methyl-2-phenylpropanoic acid to yield 2-(4-bromophenyl)-2-methylpropanoic acid, which can be analogously applied to pyridyl systems.

Key points from bromination process:

- Bromination is performed in an aqueous medium, often with sodium bicarbonate to maintain mild basic conditions.

- Bromine is added slowly over several hours (e.g., 3 hours) at 25-35°C and maintained for an extended period (e.g., 10 hours).

- The reaction mixture is extracted with organic solvents like toluene or dichloromethane.

- pH adjustment with dilute hydrochloric acid facilitates product precipitation and purification.

- The bromination is highly selective, yielding predominantly the para-brominated product.

- Excess bromine is avoided to prevent over-bromination.

- The product is isolated as a wet solid and further purified by washing and recrystallization.

Esterification to Form Methyl Ester

The brominated aromatic acid intermediate is converted to the methyl ester by acid-catalyzed esterification:

- The brominated acid is dissolved in toluene.

- The organic layer is washed with sodium chloride solution to remove impurities.

- Methanol and sulfuric acid are added, and the mixture is heated gradually to 63-67°C.

- The reaction is maintained for approximately 16 hours or until complete conversion is confirmed by gas chromatography.

- The methyl ester product is then isolated by standard workup procedures.

Preparation of this compound Stock Solutions

For experimental and in vivo formulation purposes, stock solutions of this compound are prepared by dissolving the compound in solvents such as DMSO, followed by stepwise addition of co-solvents like PEG300, Tween 80, corn oil, or water to achieve clear solutions.

Example stock solution preparation table:

| Concentration | 1 mg (mL) | 5 mg (mL) | 10 mg (mL) |

|---|---|---|---|

| 1 mM | 3.8743 | 19.3716 | 38.7432 |

| 5 mM | 0.7749 | 3.8743 | 7.7486 |

| 10 mM | 0.3874 | 1.9372 | 3.8743 |

- DMSO master liquid is prepared first by dissolving the drug.

- PEG300 and Tween 80 are added sequentially, ensuring the solution remains clear before the next addition.

- Physical methods such as vortexing, ultrasound, or hot water bath may be used to aid dissolution.

Summary Table of Preparation Methods

Research Findings and Considerations

- Bromination reactions are highly selective under aqueous conditions, which reduces side products and simplifies purification.

- The use of mild acidic or basic conditions in bromination helps control regioselectivity.

- Esterification under acidic catalysis is efficient and yields high purity methyl esters.

- The multi-step process requires careful control of reaction parameters to optimize yield and purity.

- The preparation methods have been scaled up industrially, indicating robustness and reproducibility.

- Solubility and formulation studies ensure the compound can be effectively used in biological assays and in vivo models.

Q & A

Q. What synthetic routes are commonly employed for the preparation of Methyl 2-(2-Bromo-4-pyridyl)-2-methylpropanoate, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of brominated pyridine esters like this compound typically involves nucleophilic substitution or coupling reactions. For example:

- Bromination : Introduce bromine at the 2-position of the pyridine ring via electrophilic substitution using reagents like NBS (N-bromosuccinimide) under controlled conditions .

- Esterification : Coupling the bromopyridyl moiety with a methylpropanoate group using Mitsunobu conditions or acid-catalyzed esterification .

- Optimization : Reaction efficiency can be improved by optimizing temperature (e.g., 0–60°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd for cross-coupling) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- LCMS/HPLC : Confirm molecular weight (e.g., m/z [M+H]+) and purity via retention time analysis (e.g., 0.97 minutes under SQD-FA05 conditions) .

- NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., pyridyl protons at δ 7.5–8.5 ppm, methylpropanoate methyl groups at δ 1.1–1.3 ppm) .

- X-ray Crystallography : Resolve structural ambiguities using SHELX or ORTEP-III for space group determination and bond-length validation .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties of this compound?

Methodological Answer: DFT frameworks (e.g., B3LYP/6-311+G(d,p)) model electronic properties such as:

Q. Example Calculation :

| Property | Value (eV) | Basis Set | Reference |

|---|---|---|---|

| HOMO | -6.2 | 6-311+G(d,p) | |

| LUMO | -1.8 | 6-311+G(d,p) |

Q. What crystallographic strategies are recommended for resolving structural ambiguities in brominated pyridine derivatives?

Methodological Answer:

- SHELX Software : Use SHELXL for refinement of twinned or high-resolution data, especially for small-molecule crystals .

- ORTEP-III GUI : Generate thermal ellipsoid plots to assess positional disorder in bromine atoms .

- High-Resolution Data : Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

Q. Case Study :

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The 2-bromo group on the pyridine ring acts as a leaving group in:

- Suzuki-Miyaura Coupling : Replace bromine with aryl/vinyl groups using Pd catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) .

- Buchwald-Hartwig Amination : Introduce amines via Pd-mediated C-N bond formation .

- Kinetic Studies : Monitor reaction progress via HPLC to optimize catalyst loading (e.g., 2–5 mol% Pd) .

Q. What strategies mitigate decomposition risks during storage of brominated esters like this compound?

Methodological Answer:

- Storage Conditions : Use amber vials under inert gas (N2/Ar) at –20°C to prevent hydrolysis or photodegradation .

- Stability Assays : Conduct accelerated stability studies (40°C/75% RH) with LCMS monitoring to identify degradation products .

Q. How can NMR-based metabolomics identify metabolic byproducts of this compound in biological systems?

Methodological Answer:

- 2D-NMR (HSQC, HMBC) : Map carbon-proton correlations to trace metabolic modifications (e.g., ester hydrolysis to carboxylic acids) .

- Isotope Labeling : Use 13C-labeled compounds to track metabolic pathways in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.